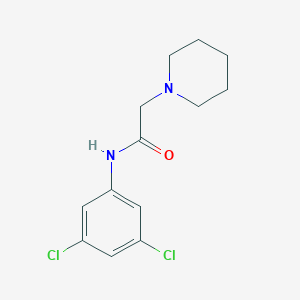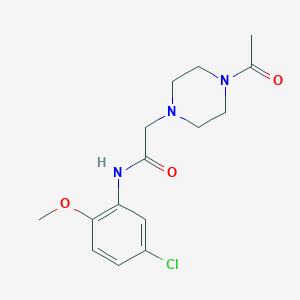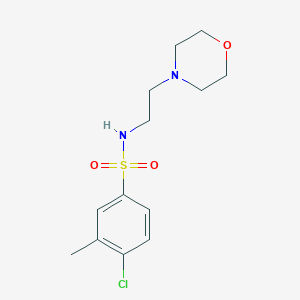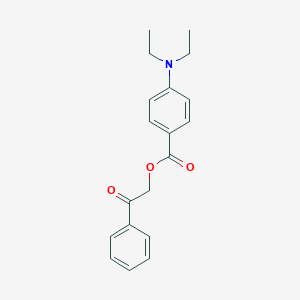![molecular formula C20H25ClN2O3S B501656 butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B501656.png)
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
化学反应分析
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
科学研究应用
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties can be leveraged.
作用机制
The mechanism of action of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be compared with other similar compounds, such as:
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: This compound has a diphenylmethyl group instead of a phenyl group, which may alter its chemical and biological properties.
1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of dimethyl groups on the piperidine ring can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C20H25ClN2O3S |
|---|---|
分子量 |
408.9g/mol |
IUPAC 名称 |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C20H25ClN2O3S/c1-2-3-15-26-20-16-18(9-10-19(20)21)27(24,25)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,16H,2-3,11-15H2,1H3 |
InChI 键 |
IZGSZXZZJOUIAL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)
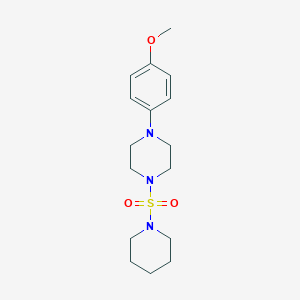
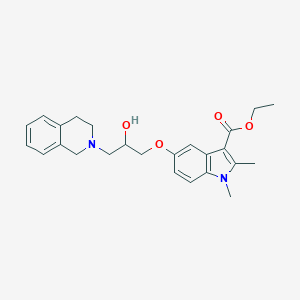
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501581.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501582.png)
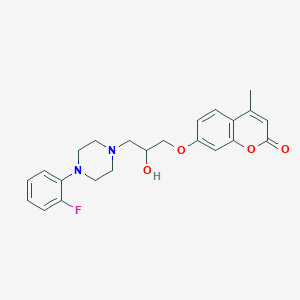
![7-{3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B501586.png)
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
